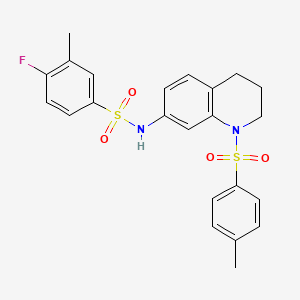
3-(Prop-2-enoyl)-1-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Prop-2-enoyl)-1-(propan-2-yl)urea, also known as Propyzamide, is a selective herbicide used to control grasses and broadleaf weeds in crops such as soybeans, peanuts, and cotton. It was first introduced in 1982 and has since become an important tool for farmers to protect their crops.
Scientific Research Applications
UV-curable Polyurethane Coatings
Xiaojian Wang and M. Soucek (2013) investigated non-isocyanate urethane dimethacrylate reactive diluents for UV-curable polyurethane coatings. They synthesized three reactive diluents, including 1-(methacryloyloxy)propan-2-yl 3-(methacryloyloxy)propylcarbamate, by reacting a cyclic carbonate with an amino alcohol and then with methacrylic anhydride. These diluents, combined with an acrylated polyester oligomer and a photoinitiator, formed UV-curable coatings. Their study found that the urethane dimethacrylate reactive diluents significantly improved the mechanical and chemical properties of the coatings, such as impact resistance and elongation-at-break, compared to traditional ethylene glycol dimethacrylate. The optimal concentration of urethane dimethacrylate reactive diluents was identified between 10 and 20 wt% (Wang & Soucek, 2013).
Nonlinear Optical Properties
Y. Mary, K. Raju, C. Y. Panicker, A. Al‐Saadi, and T. Thiemann (2014) conducted a molecular conformational analysis, vibrational spectra, NBO analysis, and first hyperpolarizability study of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride based on density functional theory calculations. Their research demonstrated the compound's significant nonlinear optical properties, with a first hyperpolarizability 121.54 times that of urea, making it an attractive candidate for future nonlinear optical materials studies (Mary et al., 2014).
Urea Solubility in Co-polymer Production
Jéssica de Jesus dos Santos, J. Rocha, G. Costa, E. Cabral‐Albuquerque, T. Alves, J. Pinto, and R. Fialho (2016) measured and modeled the solubility of urea in aqueous solutions of prop-2-enoic acid and propane-1,2,3-triol for producing urea base co-polymers. Their study provided valuable data for the synthesis of co-polymers by offering solubility models that can predict urea solubility in various solvent systems, facilitating the design of co-polymer synthesis processes (de Jesus dos Santos et al., 2016).
properties
IUPAC Name |
N-(propan-2-ylcarbamoyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(10)9-7(11)8-5(2)3/h4-5H,1H2,2-3H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFJHRFKQCDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-enoyl)-1-(propan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)
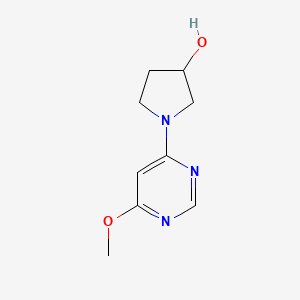

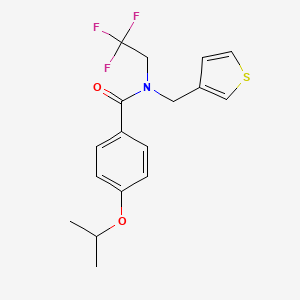
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
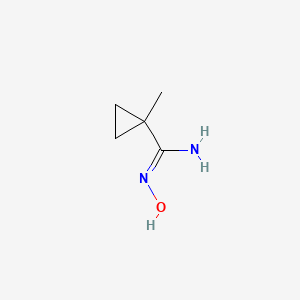
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)
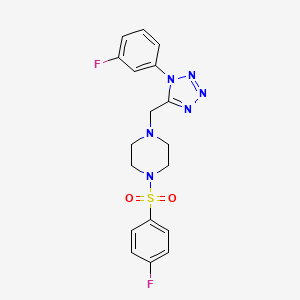
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

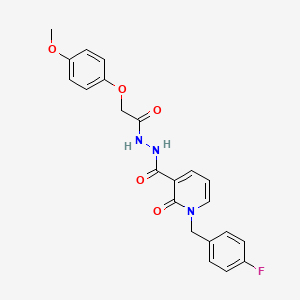
![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)
